Cas no 1773512-48-3 (Boronic acid, B-[2-fluoro-4-[(methylsulfonyl)amino]phenyl]-)

B-[2-Fluoro-4-[(methylsulfonyl)amino]phenyl]boronic acid is a specialized boronic acid derivative featuring a fluoro-substituted phenyl ring and a methylsulfonylamino functional group. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, where its electron-withdrawing substituents enhance reactivity and selectivity in forming carbon-carbon bonds. The presence of the sulfonyl group improves stability and solubility in polar solvents, facilitating its use in aqueous or mixed-phase reactions. Its structural features make it a useful intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing complex aryl- or heteroaryl-containing frameworks. The compound's well-defined reactivity profile enables precise control in palladium-catalyzed transformations.
Boronic acid, B-[2-fluoro-4-[(methylsulfonyl)amino]phenyl]- structure
1773512-48-3 structure
Product Name:Boronic acid, B-[2-fluoro-4-[(methylsulfonyl)amino]phenyl]-
CAS No:1773512-48-3
MF:C7H9BFNO4S
MW:233.025064229965
MDL:MFCD34602327
CID:5220543
Update Time:2025-06-26

Boronic acid, B-[2-fluoro-4-[(methylsulfonyl)amino]phenyl]- Chemical and Physical Properties

Names and Identifiers

    • Boronic acid, B-[2-fluoro-4-[(methylsulfonyl)amino]phenyl]-
    • 2-Fluoro-4-methanesulfonylamino-boronic acid
    • 2-Fluoro-4-methanesulfonylamino-phenyl-boronic acid
    • MDL: MFCD34602327
    • Inchi: 1S/C7H9BFNO4S/c1-15(13,14)10-5-2-3-6(8(11)12)7(9)4-5/h2-4,10-12H,1H3
    • InChI Key: AFQHPMFXNFVPIB-UHFFFAOYSA-N
    • SMILES: B(C1=CC=C(NS(C)(=O)=O)C=C1F)(O)O

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Additional information on Boronic acid, B-[2-fluoro-4-[(methylsulfonyl)amino]phenyl]-

Boronic Acid, B-[2-Fluoro-4-[(Methylsulfonyl)Amino]Phenyl]: A Comprehensive Overview

Boronic acids, such as Boronic acid, B-[2-fluoro-4-[(methylsulfonyl)amino]phenyl] (CAS No. 1773512-48-3), have garnered significant attention in the fields of organic chemistry and drug discovery due to their unique properties and versatile applications. This compound, with its distinctive structure featuring a boronic acid group attached to a fluorinated aromatic ring substituted with a methylsulfonylamino group, exhibits promising potential in various research domains.

Boronic acids are widely recognized for their role in Suzuki-Miyaura coupling reactions, a cornerstone of modern organic synthesis. The presence of the boronic acid group in Boronic acid, B-[2-fluoro-4-[(methylsulfonyl)amino]phenyl] makes it an ideal candidate for constructing complex molecular architectures. Recent advancements in catalytic systems have further enhanced the efficiency and selectivity of these reactions, enabling the synthesis of intricate molecules with high precision.

The fluorinated aromatic ring in this compound introduces additional functionality, as fluorine substitution is known to influence the electronic properties and bioavailability of molecules. This feature is particularly advantageous in drug design, where fine-tuning pharmacokinetic profiles is crucial. The methylsulfonyl group further adds to the compound's versatility by introducing a sulfonamide moiety, which is commonly associated with improved solubility and metabolic stability.

Recent studies have explored the application of Boronic acid, B-[2-fluoro-4-[(methylsulfonyl)amino]phenyl] in the development of bioactive molecules targeting various therapeutic areas. For instance, researchers have investigated its potential as a lead compound in anti-cancer drug discovery. The compound's ability to modulate key signaling pathways and its selective cytotoxicity against cancer cells have been highlighted in several preclinical studies.

In addition to its role in drug discovery, Boronic acid, B-[2-fluoro-4-[(methylsulfonyl)amino]phenyl] has also been employed as an intermediate in the synthesis of advanced materials. Its participation in cross-coupling reactions has facilitated the construction of functional polymers and nanomaterials with tailored properties for applications in electronics and biotechnology.

The synthesis of Boronic acid, B-[2-fluoro-4-[(methylsulfonyl)amino]phenyl] involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methodologies. Key steps include the introduction of the boronic acid group via nucleophilic substitution and the subsequent functionalization of the aromatic ring with fluorine and methylsulfonyl substituents. Optimization of reaction conditions has significantly improved yield and purity, making this compound more accessible for research purposes.

From an analytical standpoint, Boronic acid, B-[2-fluoro-4-[(methylsulfonyl)amino]phenyl] has been thoroughly characterized using advanced spectroscopic techniques such as NMR and mass spectrometry. These analyses have provided critical insights into its molecular structure and stability under various conditions.

Looking ahead, the continued exploration of Boronic acid, B-[2-fluoro-4-[(methylsulfonyl)amino]phenyl] is expected to unlock new opportunities in chemical synthesis and therapeutic development. Its unique combination of functional groups positions it as a valuable tool for researchers aiming to push the boundaries of molecular innovation.

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